molecular formula C7H5ClFNS B2708896 2-Chloro-4-fluorothiobenzamide CAS No. 1342380-50-0

2-Chloro-4-fluorothiobenzamide

Cat. No.: B2708896
CAS No.: 1342380-50-0
M. Wt: 189.63
InChI Key: VEHMYIBLXVOBAT-UHFFFAOYSA-N
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Description

2-Chloro-4-fluorothiobenzamide is a halogenated thiobenzamide derivative characterized by a benzene ring substituted with chlorine (Cl) at the 2-position, fluorine (F) at the 4-position, and a thiocarboxamide (-CSNH₂) functional group. This compound is listed in commercial catalogs at 97% purity (1g/5g packaging), suggesting its use as a synthetic intermediate in pharmaceuticals or agrochemicals .

Properties

IUPAC Name

2-chloro-4-fluorobenzenecarbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNS/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHMYIBLXVOBAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluorothiobenzamide typically involves the reaction of 2-chloro-4-fluoroaniline with thiophosgene. The reaction is carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The general reaction scheme is as follows:

    Step 1: Dissolve 2-chloro-4-fluoroaniline in an appropriate solvent, such as dichloromethane.

    Step 2: Add thiophosgene dropwise to the solution while maintaining the temperature at around 0°C.

    Step 3: Stir the reaction mixture for several hours at room temperature.

    Step 4: Quench the reaction with water and extract the product using an organic solvent.

    Step 5: Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography, ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluorothiobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include derivatives with different functional groups replacing chlorine or fluorine.

    Oxidation: Major products include sulfonyl derivatives.

    Reduction: Major products include thiol derivatives.

Scientific Research Applications

2-Chloro-4-fluorothiobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluorothiobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular pathways involved depend on the specific target and the context of its use .

Comparison with Similar Compounds

Chloro-Fluorothiobenzamide Isomers

The positional isomer 3-Chloro-4-fluorothiobenzamide (CAS 130560-97-3) shares the same molecular formula but differs in the placement of chlorine (3-position vs. 2-position). This structural variation impacts electronic and steric properties:

  • Steric hindrance : The 2-position chlorine may introduce greater steric hindrance near the thiocarboxamide group, influencing binding interactions in biological systems.
Compound CAS Number Substituent Positions Purity Molecular Weight (g/mol)
2-Chloro-4-fluorothiobenzamide Not provided 2-Cl, 4-F 97% 189.64
3-Chloro-4-fluorothiobenzamide 130560-97-3 3-Cl, 4-F 97% 189.64

Thiophenol Analogs

Replacing the thiocarboxamide group with a thiol (-SH) group yields derivatives like 2-Chloro-4-fluorothiophenol (CAS 175277-99-3) and 3-Chloro-4-fluorothiophenol (CAS 60811-23-6). Key differences include:

  • Reactivity: Thiophenols are more nucleophilic due to the free -SH group, whereas thiobenzamides exhibit hydrogen-bonding capacity via -NH₂.
  • Applications: Thiophenols are often used in polymer chemistry or as ligands, while thiobenzamides may serve as protease inhibitors or kinase modulators in drug discovery.
Compound CAS Number Functional Group Molecular Weight (g/mol)
2-Chloro-4-fluorothiophenol 175277-99-3 -SH 162.61
3-Chloro-4-fluorothiophenol 60811-23-6 -SH 162.61

Benzamide Derivatives

and highlight benzamides with varied substituents, such as 2-chloro-6-fluoro-N-(4-hydroxyphenyl)benzamide (C₁₃H₉ClFNO₂, MW 265.67). Comparisons include:

  • Bioactivity : Hydroxyphenyl substituents (e.g., in ) enhance solubility and may influence pharmacokinetics compared to halogenated thiobenzamides.
Compound CAS Number Key Substituents Molecular Weight (g/mol)
This compound Not provided 2-Cl, 4-F, -CSNH₂ 189.64
2-chloro-6-fluoro-N-(4-hydroxyphenyl)benzamide Not provided 2-Cl, 6-F, -CONH-C₆H₄OH 265.67

Research Implications and Limitations

  • Synthetic Utility : The commercial availability of this compound (97% purity) suggests its role in synthesizing heterocycles or metal complexes, though specific studies are lacking in the provided evidence.

Biological Activity

2-Chloro-4-fluorothiobenzamide, a compound with the chemical formula C7_7H5_5ClFNS, has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an in-depth exploration of its biological activity, supported by research findings, data tables, and case studies.

  • Molecular Weight : 189.64 g/mol
  • Melting Point : 78-82 °C
  • CAS Number : 1342380-50-0

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of fluorine and chlorine atoms enhances its lipophilicity, which is believed to improve its cellular uptake and bioavailability. This compound is thought to exert its effects through the following mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : The compound could interact with various receptors, modulating their activity and influencing downstream signaling pathways.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

PathogenMIC (µM)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results suggest that this compound possesses significant antimicrobial activity, particularly against fungal strains.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been shown to induce apoptosis in cancer cell lines through mechanisms such as:

  • Cell Cycle Arrest : The compound can cause G2/M phase arrest in cancer cells, inhibiting their proliferation.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress, contributing to cell death.

Case Study: In Vitro Analysis

A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a significant reduction in cell viability.

Concentration (µM)Cell Viability (%)
0100
1085
2065
5030

This dose-dependent response highlights the compound's potential as a therapeutic agent against breast cancer.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications to the thiobenzamide structure can influence its efficacy:

  • Fluorine Substitution : The introduction of fluorine increases lipophilicity and enhances biological activity.
  • Chlorine Positioning : The position of chlorine substitution affects the compound's interaction with biological targets.

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